An In-depth Technical Guide to the Physicochemical Properties and Solubility of 3-(Pyrrolidin-1-yl)picolinic Acid
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 3-(Pyrrolidin-1-yl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties and solubility of 3-(Pyrrolidin-1-yl)picolinic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its parent structures, picolinic acid and pyrrolidine, alongside theoretical predictions and established analytical methodologies. This document is intended to serve as a valuable resource for researchers, enabling a deeper understanding of the compound's behavior in various experimental settings and providing a framework for its further investigation and application.
Introduction
3-(Pyrrolidin-1-yl)picolinic acid is a substituted pyridinecarboxylic acid with a pyrrolidine moiety at the 3-position. The presence of the carboxylic acid, the pyridine ring, and the tertiary amine of the pyrrolidine ring imparts a unique combination of acidic and basic properties to the molecule, which are critical determinants of its chemical behavior, including its solubility and potential biological activity. Understanding these physicochemical parameters is paramount for its application in areas such as medicinal chemistry, where such properties govern absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
This guide provides an in-depth examination of the key physicochemical properties of 3-(Pyrrolidin-1-yl)picolinic acid. Where experimental data is not directly available, this guide offers insights based on the known properties of picolinic acid and pyrrolidine derivatives, supported by computational predictions. Furthermore, detailed experimental protocols for the determination of these properties are provided to facilitate further research and validation.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. For 3-(Pyrrolidin-1-yl)picolinic acid, these properties are influenced by the interplay of its three key structural components: the acidic carboxylic acid group, the basic pyridine nitrogen, and the basic pyrrolidine nitrogen.
Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 3-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | [1] |
| CAS Number | 869855-73-6 | [1] |
| Molecular Formula | C10H12N2O2 | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| SMILES | O=C(O)c1ncccc1N2CCCC2 | [1] |
Acid-Base Properties (pKa)
The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn significantly impacts its solubility, lipophilicity, and interaction with biological targets. 3-(Pyrrolidin-1-yl)picolinic acid is an amphoteric molecule with both acidic and basic centers.
-
Acidic Center: The carboxylic acid group (-COOH) is the primary acidic center.
-
Basic Centers: The pyridine ring nitrogen and the pyrrolidine nitrogen are the basic centers.
-
Picolinic Acid: The pKa of the carboxylic acid group in picolinic acid is approximately 5.32-5.4.[2][3]
-
Pyrrolidine: The pKa of the conjugate acid of pyrrolidine is approximately 11.27.[4][5]
The pyrrolidine substituent at the 3-position of the picolinic acid is expected to influence the pKa of both the carboxylic acid and the pyridine nitrogen through electronic effects. The electron-donating nature of the pyrrolidinyl group would likely increase the basicity of the pyridine nitrogen (higher pKa) and slightly decrease the acidity of the carboxylic acid (higher pKa) compared to unsubstituted picolinic acid.
Computational methods, such as those based on density functional theory (DFT), can provide theoretical predictions of pKa values for substituted pyridines with a reasonable degree of accuracy.[6][7][8]
Experimental Protocol for pKa Determination (Potentiometric Titration)
This protocol outlines a standard method for the experimental determination of pKa values.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been titrated.
Materials:
-
3-(Pyrrolidin-1-yl)picolinic acid
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (deionized or distilled)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 3-(Pyrrolidin-1-yl)picolinic acid and dissolve it in a known volume of water.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Acidic Titration: Titrate the solution with the standardized HCl solution, adding small increments of titrant and recording the pH after each addition. Continue the titration well past the equivalence point.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with the standardized NaOH solution, following the same procedure.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve (equivalence points) and the pH at the half-equivalence points. Multiple pKa values may be observed corresponding to the different ionizable groups.
Lipophilicity (logP and logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug development, influencing a molecule's membrane permeability and plasma protein binding.
-
logP: The partition coefficient between n-octanol and water for the neutral form of the molecule.
-
logD: The distribution coefficient at a specific pH, which takes into account all ionic species of the molecule.
Experimental logP and logD values for 3-(Pyrrolidin-1-yl)picolinic acid are not available. However, we can infer its lipophilic character by examining its structural components. The pyrrolidine ring is a lipophilic group that will increase the overall lipophilicity compared to picolinic acid. The experimental logP of picolinic acid is 0.72.[9]
Computational tools can provide estimations for logP. Various methods, including those based on atomic contributions and machine learning models, are available for predicting logP values.[10][11][12]
Given the amphoteric nature of 3-(Pyrrolidin-1-yl)picolinic acid, its lipophilicity will be highly pH-dependent (logD). At a pH between its pKa values, the molecule will exist predominantly as a zwitterion, which is expected to have low lipophilicity. At very low or very high pH, the molecule will be charged, also leading to lower lipophilicity. The highest lipophilicity is expected at a pH where the neutral form of the molecule is most abundant.
Experimental Protocol for logP/logD Determination (Shake-Flask Method)
This protocol describes the traditional and widely accepted shake-flask method for determining the partition coefficient.
Principle: The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Materials:
-
3-(Pyrrolidin-1-yl)picolinic acid
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate.
-
Partitioning: Add a known amount of 3-(Pyrrolidin-1-yl)picolinic acid to a mixture of the two prepared phases in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be used to aid separation.
-
Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation:
-
logP (for the neutral species, typically measured in unbuffered water): logP = log ([Concentration in Octanol] / [Concentration in Water])
-
logD (at a specific pH): logD = log ([Total Concentration in Octanol] / [Total Concentration in Water])
-
Melting Point
The melting point is a fundamental physical property that provides information about the purity and the solid-state packing of a compound. While an experimental melting point for 3-(Pyrrolidin-1-yl)picolinic acid is not reported in the available literature, the melting point of picolinic acid is reported to be in the range of 134-138 °C.[2][3][9][13] The introduction of the pyrrolidine substituent may alter the crystal lattice and intermolecular interactions, thus affecting the melting point.
Experimental Protocol for Melting Point Determination
Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.
Materials:
-
3-(Pyrrolidin-1-yl)picolinic acid (crystalline solid)
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.
Solubility Profile
The solubility of a compound is a critical factor in its formulation and delivery. The solubility of 3-(Pyrrolidin-1-yl)picolinic acid is expected to be highly dependent on the pH of the aqueous medium and the nature of the solvent.
Aqueous Solubility
Due to its acidic carboxylic acid group and basic nitrogen atoms, the aqueous solubility of 3-(Pyrrolidin-1-yl)picolinic acid will be lowest at its isoelectric point (pI), where the net charge of the molecule is zero and it exists predominantly as a zwitterion. At pH values significantly above or below the pI, the molecule will exist as a charged species (anion or cation, respectively), leading to increased solubility in water due to ion-dipole interactions.
Picolinic acid itself is very soluble in water.[2][14][15] A recent study reported its solubility in water to be approximately 862.5 g/kg at around 293 K.[14][15] The addition of the pyrrolidine group, which is also water-miscible,[4] is likely to maintain or enhance the aqueous solubility, particularly at pH values where the molecule is ionized.
Organic Solvent Solubility
The solubility in organic solvents will depend on the polarity of the solvent and its ability to interact with the different functional groups of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Picolinic acid is soluble in ethanol (approximately 57.1 g/kg at 293 K).[14][15] Pyrrolidine is also miscible with alcohols.[4] Therefore, 3-(Pyrrolidin-1-yl)picolinic acid is expected to have good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Picolinic acid has lower solubility in acetonitrile (approximately 17.0 g/kg at 293 K).[14][15] The pyrrolidine moiety may improve solubility in some polar aprotic solvents. Pyrrolidine derivatives generally show good solubility in common organic solvents.[16]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the pyridine ring, low solubility is expected in nonpolar solvents. Picolinic acid is reported to be difficultly soluble in benzene and insoluble in carbon disulfide.[2]
The following table summarizes the known solubility of picolinic acid, which can serve as a guide for estimating the solubility of 3-(Pyrrolidin-1-yl)picolinic acid.
| Solvent | Solubility of Picolinic Acid | Reference |
| Water | Very soluble (~862.5 g/kg at ~293 K) | [2][14][15] |
| Ethanol | Soluble (~57.1 g/kg at 293 K) | [2][14][15] |
| Acetonitrile | Less soluble (~17.0 g/kg at 293 K) | [14][15] |
| Benzene | Difficultly soluble | [2] |
| Chloroform | Difficultly soluble | [2] |
| Diethyl Ether | Difficultly soluble | [2] |
| Carbon Disulfide | Insoluble | [2] |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol provides a standard method for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
3-(Pyrrolidin-1-yl)picolinic acid (solid)
-
Solvent of interest
-
Thermostated shaker or incubator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of solid 3-(Pyrrolidin-1-yl)picolinic acid to a known volume of the solvent in a sealed vial. A visible excess of solid should remain.
-
Equilibration: Place the vials in a thermostated shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration and Dilution: Filter the aliquot through a syringe filter compatible with the solvent. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Ionization State and its Influence on Properties
The ionization state of 3-(Pyrrolidin-1-yl)picolinic acid is a direct function of the pH of its environment. The interplay between the acidic carboxylic acid and the two basic nitrogen centers dictates the predominant species in solution. Understanding this relationship is crucial for predicting its solubility, lipophilicity, and interactions in biological systems.
The following diagram illustrates the expected protonation/deprotonation equilibria of 3-(Pyrrolidin-1-yl)picolinic acid across a range of pH values. The exact pKa values will determine the precise pH ranges for each species.
Figure 1. Predicted ionization states of 3-(Pyrrolidin-1-yl)picolinic acid at varying pH.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties and solubility of 3-(Pyrrolidin-1-yl)picolinic acid. While direct experimental data for this specific compound is limited, a robust understanding of its likely behavior can be derived from the well-characterized properties of its constituent moieties, picolinic acid and pyrrolidine. The provided estimations and discussions on pKa, logP/logD, melting point, and solubility across different solvent systems offer a solid foundation for researchers.
The detailed experimental protocols included in this guide are intended to empower scientists to generate precise and reliable data for 3-(Pyrrolidin-1-yl)picolinic acid, thereby filling the existing knowledge gaps. Such experimental validation is crucial for advancing its potential applications in drug discovery and other areas of chemical science. The complex interplay of its functional groups makes 3-(Pyrrolidin-1-yl)picolinic acid an intriguing molecule, and a thorough understanding of its physicochemical profile is the first step towards unlocking its full potential.
References
-
The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. (2025, October 11). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- Mas, F., Muñoz, F., Frau, J., & Vilanova, B. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 53-58.
-
Mas, F., Muñoz, F., Frau, J., & Vilanova, B. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Retrieved from [Link]
- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
-
PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Casasnovas, R., Frau, J., Ortega-Castro, J., & Muñoz, F. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Retrieved from [Link]
- Skov, M. J., & Jørgensen, F. S. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2395.
- Chiappe, C., & Pieraccini, D. (2005).
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]
- Ferreira, A. F., & Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(2), 392.
-
Ferreira, A. F., & Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logD values for water-unstable pyridines 21 and 22. Retrieved from [Link]
- Young, R. J., & Leeson, P. D. (2018). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6421-6467.
-
Academia.edu. (n.d.). Crystal growth and physical characterization of picolinic acid cocrystallized with dicarboxylic acids. Retrieved from [Link]
-
DrugFuture.com. (n.d.). Picolinic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Picolinic acid methyl ester. Retrieved from [Link]
-
American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. Retrieved from [Link]
-
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: Physicochemical properties of chemicals used in present work. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6437.
-
ChemAxon. (n.d.). LogP and logD calculations. Documentation. Retrieved from [Link]
- Arabian Journal of Chemistry. (2019). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6)
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
Sources
- 1. 3-(Pyrrolidin-1-yl)picolinic acid [synhet.com]
- 2. picolinic acid [chemister.ru]
- 3. Picolinic Acid [drugfuture.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]
- 12. chemaxon.com [chemaxon.com]
- 13. Picolinic acid - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
